2-[(3R)-3-(dimethylamino)pyrrolidin-1-ium-1-yl]acetate
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Overview
Description
The compound identified by the Chemical Abstracts Service (CAS) number 2-[(3R)-3-(dimethylamino)pyrrolidin-1-ium-1-yl]acetate is a chemical entity with unique properties and applications. This compound has garnered interest in various scientific fields due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R)-3-(dimethylamino)pyrrolidin-1-ium-1-yl]acetate involves specific reaction conditions and reagents. The preparation methods typically include multi-step organic synthesis, where the starting materials undergo a series of chemical transformations to yield the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to maintain consistent quality and efficiency. The industrial production methods also incorporate purification steps, such as crystallization and chromatography, to isolate the compound from impurities.
Chemical Reactions Analysis
Types of Reactions
2-[(3R)-3-(dimethylamino)pyrrolidin-1-ium-1-yl]acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformation.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize this compound.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution Reactions: Nucleophilic or electrophilic reagents are used to substitute functional groups on the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
2-[(3R)-3-(dimethylamino)pyrrolidin-1-ium-1-yl]acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3R)-3-(dimethylamino)pyrrolidin-1-ium-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects.
Properties
IUPAC Name |
2-[(3R)-3-(dimethylamino)pyrrolidin-1-ium-1-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-9(2)7-3-4-10(5-7)6-8(11)12/h7H,3-6H2,1-2H3,(H,11,12)/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZGMQHONNQZJK-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC[NH+](C1)CC(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CC[NH+](C1)CC(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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